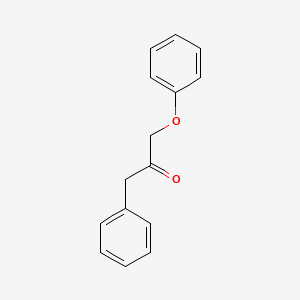![molecular formula C16H13I4NO3 B14677383 (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid CAS No. 38896-90-1](/img/structure/B14677383.png)
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid typically involves multi-step organic reactions. The process begins with the iodination of phenylalanine derivatives, followed by the introduction of hydroxy groups through hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of iodine atoms and the formation of the desired hydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogen exchange reagents like silver fluoride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various iodinated and hydroxylated derivatives, which can be further utilized in different scientific applications.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its iodine content makes it useful in imaging techniques, such as radioiodine labeling, to track biological molecules in vivo.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of thyroid disorders and certain cancers.
Industry
In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it valuable in the development of high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and specificity, allowing it to modulate various biochemical pathways. The hydroxy groups contribute to its solubility and reactivity, enhancing its overall effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
Thyroxine (T4): A hormone produced by the thyroid gland, similar in structure due to the presence of iodine atoms.
Triiodothyronine (T3): Another thyroid hormone with three iodine atoms, involved in regulating metabolism.
Diiodotyrosine (DIT): A precursor in the synthesis of thyroid hormones, containing two iodine atoms.
Uniqueness
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid is unique due to its specific arrangement of iodine atoms and hydroxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
38896-90-1 |
|---|---|
Molecular Formula |
C16H13I4NO3 |
Molecular Weight |
774.90 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[(4-hydroxy-3,5-diiodophenyl)methyl]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C16H13I4NO3/c17-10-2-8(6-14(21)16(23)24)3-11(18)9(10)1-7-4-12(19)15(22)13(20)5-7/h2-5,14,22H,1,6,21H2,(H,23,24)/t14-/m0/s1 |
InChI Key |
MTUGLISWKJCYIT-AWEZNQCLSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)CC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


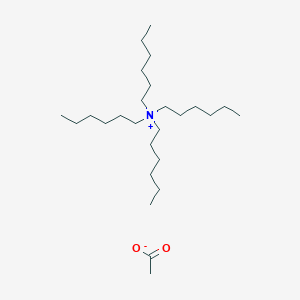
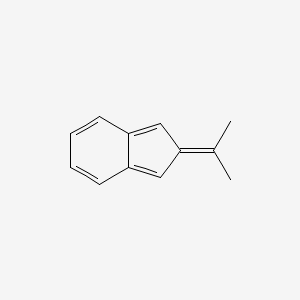
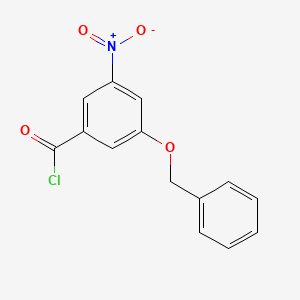
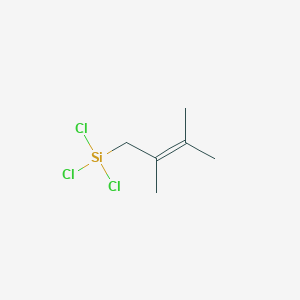
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
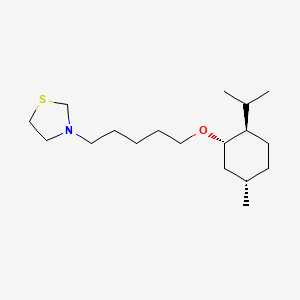

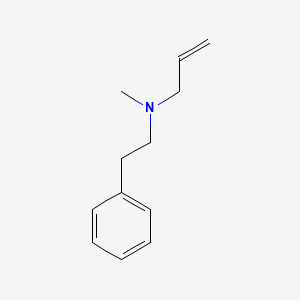
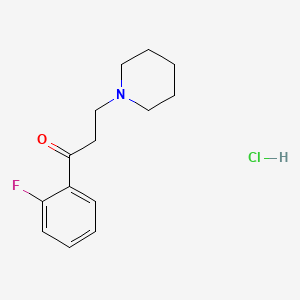
![(5E)-4,4-Dimethyl-5-[(propan-2-yl)imino]pentanenitrile](/img/structure/B14677361.png)
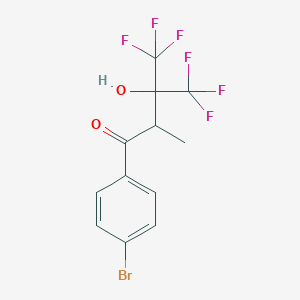
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
